molecular formula C15H16ClNO2 B7855354 2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride

2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride

Cat. No. B7855354
M. Wt: 277.74 g/mol
InChI Key: RDBXPFUIPHGKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride is a useful research compound. Its molecular formula is C15H16ClNO2 and its molecular weight is 277.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride involves the reaction of 4-bromomethylbiphenyl with glycine hydrochloride to form the intermediate, which is then hydrolyzed to obtain the final product.

Starting Materials
4-bromomethylbiphenyl, glycine hydrochloride, sodium hydroxide, hydrochloric acid, diethyl ether, wate

Reaction
Step 1: Dissolve 4-bromomethylbiphenyl (1.0 g, 3.7 mmol) and glycine hydrochloride (0.5 g, 3.7 mmol) in 20 mL of diethyl ether., Step 2: Add sodium hydroxide (0.3 g, 7.5 mmol) to the mixture and stir for 2 hours at room temperature., Step 3: Add 20 mL of water to the mixture and extract with diethyl ether (3 x 20 mL)., Step 4: Combine the organic layers and wash with water (2 x 20 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate product., Step 6: Dissolve the intermediate product in 20 mL of water and add hydrochloric acid (1.0 M) until the pH reaches 2., Step 7: Extract the mixture with diethyl ether (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate., Step 8: Evaporate the solvent under reduced pressure to obtain the final product as a white solid.

properties

IUPAC Name

2-[(4-phenylphenyl)methylamino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c17-15(18)11-16-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,16H,10-11H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBXPFUIPHGKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride

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